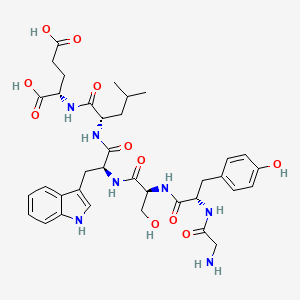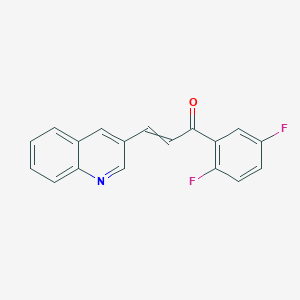
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features a quinoline ring and a difluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of 2,5-difluorobenzaldehyde with 3-acetylquinoline under basic conditions. The reaction may proceed via a Claisen-Schmidt condensation mechanism, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of solvents like ethanol or methanol and controlling the temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with quinoline and difluorophenyl groups can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(2,5-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(2,5-Difluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the quinoline moiety. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
914383-98-5 |
|---|---|
Fórmula molecular |
C18H11F2NO |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11F2NO/c19-14-6-7-16(20)15(10-14)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H |
Clave InChI |
AVVFWWKANYKXJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=C(C=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




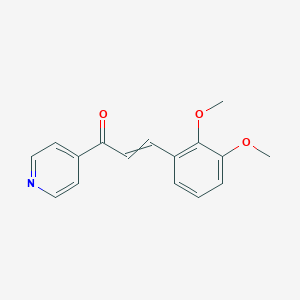
![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
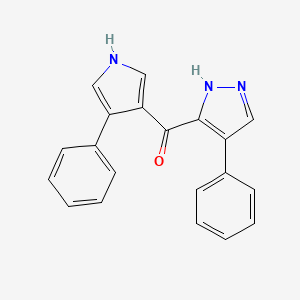
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
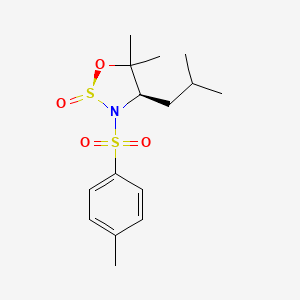
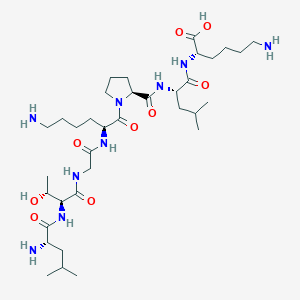
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
